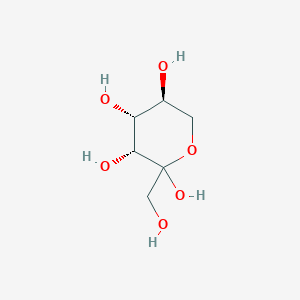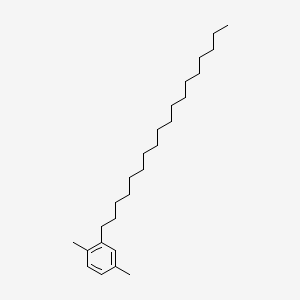
1,4-Dimethyl-2-octadecylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2-octadecylbenzene is an organic compound with the molecular formula C26H46 It is a derivative of benzene, where two methyl groups and one octadecyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-octadecylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with octadecyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The general reaction scheme is as follows:
C8H10+C18H37XAlCl3C26H46+HX
where ( \text{C}8\text{H}{10} ) is 1,4-dimethylbenzene, ( \text{C}{18}\text{H}{37}\text{X} ) is an octadecyl halide, and ( \text{C}{26}\text{H}{46} ) is this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
1,4-Dimethyl-2-octadecylbenzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,4-dimethyl-2-octadecylbenzoic acid.
Reduction: Formation of 1,4-dimethyl-2-octadecylalkane.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
1,4-Dimethyl-2-octadecylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as an additive in lubricants and as a surfactant in various formulations.
作用機序
The mechanism of action of 1,4-Dimethyl-2-octadecylbenzene involves its interaction with molecular targets through hydrophobic interactions. The long octadecyl chain allows the compound to embed itself within lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
類似化合物との比較
Similar Compounds
- 1,4-Dimethyl-3-octadecylbenzene
- 1,4-Dimethyl-2-hexadecylbenzene
- 1,4-Dimethyl-2-dodecylbenzene
Uniqueness
1,4-Dimethyl-2-octadecylbenzene is unique due to its specific substitution pattern and the length of the octadecyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
55191-39-4 |
|---|---|
分子式 |
C26H46 |
分子量 |
358.6 g/mol |
IUPAC名 |
1,4-dimethyl-2-octadecylbenzene |
InChI |
InChI=1S/C26H46/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-24(2)21-22-25(26)3/h21-23H,4-20H2,1-3H3 |
InChIキー |
AHLSQOVUIXALIJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]nicotinonitrile](/img/structure/B13814103.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
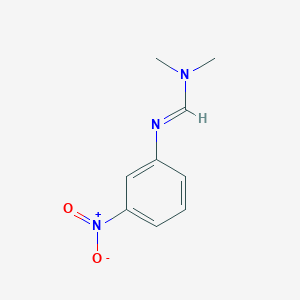
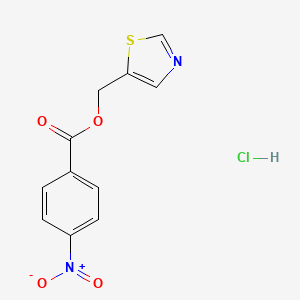
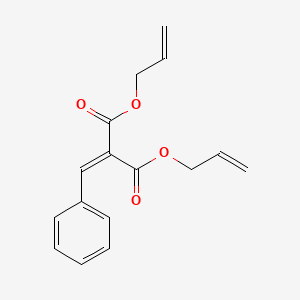
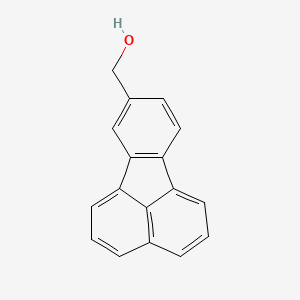
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
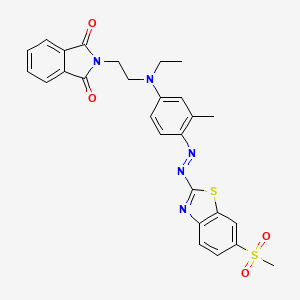

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
